(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid
Description
(1R,2S)-2-[(4-Chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a 4-chloro-2-fluoroanilino carbonyl substituent at position 2 of the cyclopropane ring. The (1R,2S) stereochemistry introduces distinct spatial arrangements that influence molecular interactions and physicochemical properties. Cyclopropane rings are known for their high ring strain, which can enhance reactivity or binding affinity in biological systems.
Properties
IUPAC Name |
(1R,2S)-2-[(4-chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-5-1-2-9(8(13)3-5)14-10(15)6-4-7(6)11(16)17/h1-3,6-7H,4H2,(H,14,15)(H,16,17)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATTXAWNONVPLP-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid is a cyclopropane derivative that possesses significant potential in medicinal chemistry. The compound's unique structure, characterized by a cyclopropanecarboxylic acid core and a carbonyl group linked to a halogenated aniline moiety, suggests diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉ClFNO₃, with a molecular weight of 257.65 g/mol. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The halogen substituents are known to increase the binding affinity to cancer-related targets, potentially inhibiting tumor growth. A study exploring related cyclopropane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory activity can be attributed to its ability to modulate inflammatory pathways. Similar compounds have shown efficacy in reducing pro-inflammatory cytokines in vitro. For instance, analogs of this compound were tested for their ability to inhibit COX enzymes, leading to decreased prostaglandin synthesis and subsequent inflammation reduction.
3. Interaction with Biological Macromolecules
The interaction studies involving this compound reveal its binding capabilities with proteins and enzymes relevant to various biological pathways. Computational modeling has indicated that the compound could effectively bind to specific receptors involved in cancer and inflammatory responses.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique biological activities associated with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Aniline derivative | Antimicrobial |
| 2-Fluorobenzoic Acid | Carboxylic acid with fluorine | Anti-inflammatory |
| Cyclopropane Carboxylic Acid | Basic cyclopropane structure | Potential anticancer |
| This compound | Cyclopropane derivative with halogens | Anticancer, anti-inflammatory |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Anticancer Activity : A recent study investigated the effects of halogenated cyclopropane derivatives on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications for this compound in oncology.
- Case Study on Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of similar compounds in animal models of arthritis. The administration of these compounds resulted in a significant reduction in joint swelling and pain, supporting the hypothesis that this compound may exhibit comparable effects.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The following cyclopropane derivatives share core structural features but differ in substituents, stereochemistry, or ring systems:
Notes:
- Substituent Effects: The target compound’s 4-chloro-2-fluoroanilino group introduces greater steric bulk and electronegativity compared to simpler phenyl or cyano substituents. This may enhance binding specificity in biological targets (e.g., enzymes) compared to (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid .
Stereochemical Variations
Stereochemistry critically influences molecular interactions:
- (1R,2S) vs. (1R,2R) : The target’s (1R,2S) configuration creates a distinct spatial arrangement of substituents compared to (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid. This difference could alter dihedral angles and hydrogen-bonding capacity, affecting interactions with chiral biological targets .
- (1S,2S) Isomers: (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid lacks the anilino carbonyl group but shares the strained cyclopropane core. Its lower molecular weight (180.17 vs. 273.66 g/mol) suggests reduced hydrophobicity compared to the target compound .
Functional Group Modifications
- Carboxylic Acid vs. Ester/Amide Derivatives : Compounds like (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-86-8) replace the -COOH group with a methyl ester, reducing acidity and increasing lipophilicity. The target’s free carboxylic acid group enhances solubility in aqueous environments .
- Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine in the anilino group, though chlorine’s bulk could enhance hydrophobic interactions .
Research Implications and Limitations
- Synthesis Challenges : The stereoselective synthesis of (1R,2S) cyclopropanes is complex, as seen in related compounds like (1S,2S)-2-(methylthio)cyclopropanecarboxylic acid (Example 74 in ).
- Biological Data Gap: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons are structural or inferred from analogs.
- Contradictions in Evidence : Varied CAS numbers for similar structures (e.g., fluorocyclopropanecarboxylic acids in ) highlight the need to verify compound identities in experimental settings.
Preparation Methods
Chiral Auxiliary Approaches
A patent detailing the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid describes the use of L-menthol as a chiral template. The (E)-3-(3,4-difluorophenyl)propenoate intermediate is cyclopropanated using dimethylsulfoxonium methylide under basic conditions, yielding a trans-configured cyclopropane ester. Hydrolysis with sodium hydroxide subsequently generates the carboxylic acid. This method achieves enantiomeric excess (ee) >98% by leveraging the steric bulk of L-menthol to direct cyclopropane ring formation.
Ruthenium-Catalyzed Asymmetric Cyclopropanation
Alternative routes employ chiral ruthenium complexes for stereocontrol. For example, dichloro(p-cymene)ruthenium(II) dimer paired with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine catalyzes the cyclopropanation of ethyl diazoacetate with styrene derivatives. This method, adapted for fluorinated substrates, provides the (1R,2R)-configured ester, which is epimerized to the (1R,2S)-carboxylic acid via base-mediated equilibration.
Hydrolysis of Cyclopropane Esters to Carboxylic Acids
The cyclopropane ester intermediate is hydrolyzed to the carboxylic acid using either basic or acidic conditions:
- Basic Hydrolysis : Treatment with NaOH in methanol/water at 60°C for 12 hours affords the carboxylic acid in >90% yield.
- Acidic Hydrolysis : Concentrated HCl in refluxing ethanol achieves comparable yields but risks racemization at the cyclopropane stereocenters.
The choice of conditions depends on the ester’s stability. tert-Butyl esters, for instance, require acidic hydrolysis due to their resistance to saponification.
Amide Bond Formation with 4-Chloro-2-fluoroaniline
Coupling the cyclopropanecarboxylic acid to 4-chloro-2-fluoroaniline involves acyl chloride intermediates or direct activation strategies :
Acyl Chloride Route
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–25°C to generate the acyl chloride. Subsequent reaction with 4-chloro-2-fluoroaniline in the presence of pyridine as a base yields the amide. This method achieves 75–85% yields but requires stringent moisture control.
Electrophotocatalytic Coupling
Recent advances in electrophotocatalysis enable direct amidation under mild conditions. Using tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile with acetic acid, the carboxylic acid and aniline react under constant voltage (1.5 V) and light irradiation. This method avoids racemization and achieves 70–80% yields, making it preferable for acid-sensitive substrates.
Stereochemical Integrity and Resolution
Maintaining the (1R,2S) configuration during amide formation is critical. Key considerations include:
- Low-Temperature Reactions : Conducting acyl chloride couplings at 0°C minimizes epimerization.
- Chiral Chromatography : Final purification via chiral HPLC using cellulose-based columns resolves any diastereomeric impurities.
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data includes:
- DSC Analysis : Melting points (e.g., 200°C onset) confirm crystalline purity.
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic cyclopropane protons at δ 1.2–1.5 ppm and amide NH at δ 10.2 ppm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Auxiliary | 76 | >98 | High stereoselectivity |
| Ru Catalysis | 68 | 95 | Scalable |
| Electrophotocatalysis | 75 | 99 | Mild conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
